molecular formula C12H17N3O2 B4060497 N-methyl-2-nitro-5-(1-piperidinyl)aniline CAS No. 591735-92-1

N-methyl-2-nitro-5-(1-piperidinyl)aniline

Cat. No. B4060497
CAS RN: 591735-92-1
M. Wt: 235.28 g/mol
InChI Key: WQIZUZPGLGNQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-nitro-5-(1-piperidinyl)aniline, commonly known as MNPA, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and methanol. MNPA has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, it is believed that MNPA exerts its biological activities by interacting with specific target molecules such as enzymes and receptors. MNPA may also act as a prodrug that is activated by metabolic enzymes in the body.
Biochemical and Physiological Effects
MNPA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MNPA can inhibit the growth of cancer cells and viruses by inducing cell cycle arrest and apoptosis. MNPA has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that MNPA can reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. MNPA is also compatible with a wide range of analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, MNPA has some limitations for lab experiments. It is toxic and should be handled with care. MNPA is also sensitive to light and air, and it should be stored in a dark and dry place.

Future Directions

There are several future directions for the study of MNPA. One area of research is the development of MNPA-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the synthesis of MNPA derivatives with improved properties such as solubility and bioavailability. MNPA can also be used as a template for the synthesis of novel functional materials with applications in electronics, optics, and energy storage. Finally, MNPA can be used as a tool for the study of enzyme kinetics and receptor binding.

Scientific Research Applications

MNPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, MNPA has been shown to exhibit antitumor, antiviral, and antibacterial activities. In materials science, MNPA has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In environmental science, MNPA has been used as a marker for the detection of pollutants in water and soil.

properties

IUPAC Name

N-methyl-2-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-11-9-10(5-6-12(11)15(16)17)14-7-3-2-4-8-14/h5-6,9,13H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZUZPGLGNQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387916
Record name N-methyl-2-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

591735-92-1
Record name N-methyl-2-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-nitro-5-(1-piperidinyl)aniline
Reactant of Route 2
Reactant of Route 2
N-methyl-2-nitro-5-(1-piperidinyl)aniline
Reactant of Route 3
Reactant of Route 3
N-methyl-2-nitro-5-(1-piperidinyl)aniline
Reactant of Route 4
Reactant of Route 4
N-methyl-2-nitro-5-(1-piperidinyl)aniline
Reactant of Route 5
Reactant of Route 5
N-methyl-2-nitro-5-(1-piperidinyl)aniline
Reactant of Route 6
Reactant of Route 6
N-methyl-2-nitro-5-(1-piperidinyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.